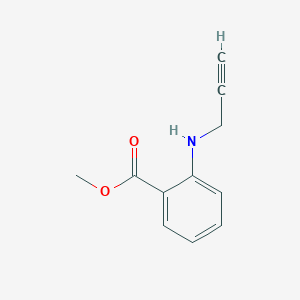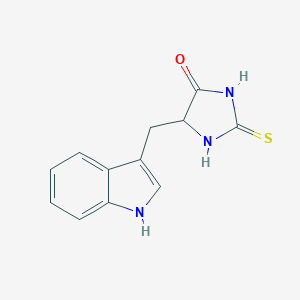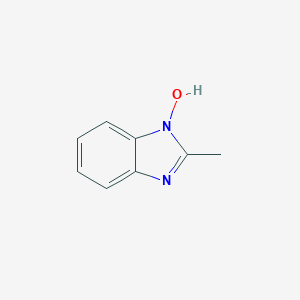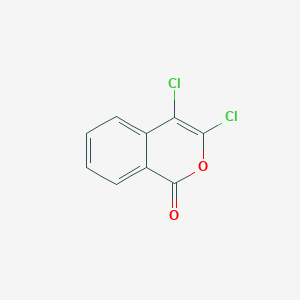
2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride, commonly known as Rasagiline, is a potent and selective inhibitor of monoamine oxidase-B (MAO-B). It is a small molecule drug that has been approved for the treatment of Parkinson's disease. The chemical structure of Rasagiline consists of a propargylamine moiety, which is responsible for its MAO-B inhibitory activity.
Mecanismo De Acción
Rasagiline exerts its therapeutic effects by inhibiting the activity of 2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride, an enzyme that metabolizes dopamine in the brain. By inhibiting 2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride, Rasagiline increases the levels of dopamine in the brain, which improves the symptoms of Parkinson's disease. In addition, Rasagiline has been shown to have neuroprotective effects, which may contribute to its ability to slow the progression of the disease.
Biochemical and physiological effects:
Rasagiline has been shown to increase the levels of dopamine in the brain, which improves the symptoms of Parkinson's disease. In addition, Rasagiline has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. Rasagiline has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rasagiline has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, which makes it an ideal candidate for the treatment of neurological disorders. In addition, Rasagiline has a well-defined mechanism of action, which makes it easier to study its effects on the brain. However, Rasagiline has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. In addition, Rasagiline can interact with other drugs and foods, which may affect its efficacy.
Direcciones Futuras
There are several future directions for the study of Rasagiline. One direction is to investigate its potential in the treatment of other neurological disorders, such as Alzheimer's disease and depression. Another direction is to develop new formulations of Rasagiline that have a longer half-life and are more effective in the treatment of Parkinson's disease. Finally, there is a need for further research to understand the long-term effects of Rasagiline on the brain and its potential to slow the progression of Parkinson's disease.
Métodos De Síntesis
Rasagiline can be synthesized by various methods, including the Pictet-Spengler reaction, the Leuckart-Wallach reaction, and the Mannich reaction. The most commonly used method for the synthesis of Rasagiline is the Pictet-Spengler reaction. In this method, 2-naphthylamine is reacted with propargylamine in the presence of a reducing agent and an acid catalyst to yield Rasagiline.
Aplicaciones Científicas De Investigación
Rasagiline has been extensively studied for its therapeutic potential in Parkinson's disease. It has been shown to improve motor symptoms, reduce the progression of the disease, and improve the quality of life in patients with Parkinson's disease. In addition, Rasagiline has been investigated for its potential in the treatment of Alzheimer's disease, depression, and other neurological disorders.
Propiedades
Número CAS |
134467-58-6 |
|---|---|
Nombre del producto |
2-Naphthalenamine, 1,2,3,4-tetrahydro-N-2-propynyl-, hydrochloride |
Fórmula molecular |
C13H16ClN |
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;/h1,3-6,13-14H,7-10H2;1H |
Clave InChI |
MDVXBHPESLNWBY-UHFFFAOYSA-N |
SMILES |
C#CCNC1CCC2=CC=CC=C2C1.Cl |
SMILES canónico |
C#CCNC1CCC2=CC=CC=C2C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



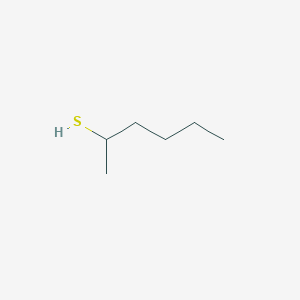
![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
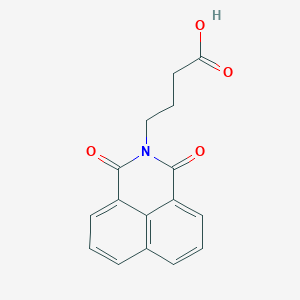
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)

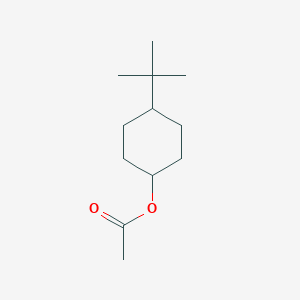
![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)


